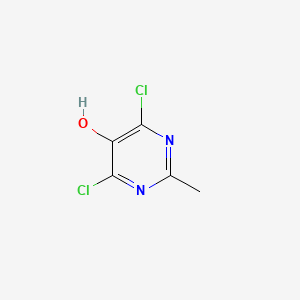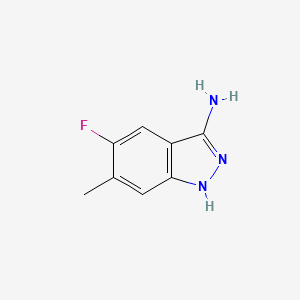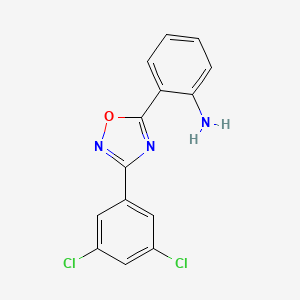
(4,5-Dichloro-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a chemical compound characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and a hydroxymethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)methanol typically involves the chlorination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloropyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include 4,5-dichloro-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
- Reduction products include 4,5-dichloro-1H-pyrrole-2-methane.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-1H-pyrrol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which (4,5-Dichloro-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
- 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
- Methyl 1H-pyrrole-2-carboxylate
Comparison: (4,5-Dichloro-1H-pyrrol-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C5H5Cl2NO |
|---|---|
Molecular Weight |
166.00 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |
InChI Key |
XGFSDNBLDCTWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
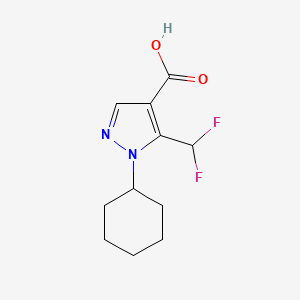
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)

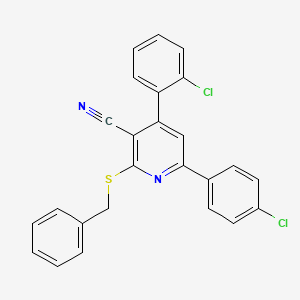
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

